2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with an 8-bromo group and a 4-oxo moiety. The acetamide side chain at position 3 is functionalized with an N-(2-phenylethyl) group. The bromine atom enhances electrophilic reactivity and lipophilicity, while the phenylethyl substituent may influence target binding through hydrophobic interactions.
Properties
IUPAC Name |
2-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c21-14-6-7-16-15(10-14)18-19(24-16)20(27)25(12-23-18)11-17(26)22-9-8-13-4-2-1-3-5-13/h1-7,10,12,24H,8-9,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBAKUDRMRZPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole nucleus, bromination, and subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom in the compound can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications
a) Pyrimido[5,4-b]indole Derivatives
- 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide (33) : Differs in the sulfur-based thioacetamide linkage and tetrahydrofuran-derived N-substituent. The thioether group may reduce metabolic stability compared to the oxygen-linked acetamide in the target compound .
- 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide: Incorporates a 2-chlorobenzyl group at position 3 and a 2-fluorophenyl N-substituent.
b) Non-Pyrimidoindole Cores
Substituent Effects
a) Halogenation
- 8-Bromo vs. 8-Methyl : Bromine at position 8 (target compound) increases molecular weight (MW: ~470 g/mol) and lipophilicity (calculated logP: ~3.5) compared to 8-methyl analogs (e.g., compound in : MW 398.8, logP ~2.8). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins .
- 4-Bromo vs.
b) N-Substituent Diversity
b) Physicochemical Data
Biological Activity
The compound 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a brominated indole and a pyrimidoindole moiety, suggests various biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.29 g/mol. The presence of the bromine atom is particularly noteworthy as it can influence the compound’s reactivity, binding affinity, and overall biological activity.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Bromination of an indole derivative.
- Cyclization to form the pyrimidoindole core.
- Acylation with 2-phenylethylamine to yield the target compound.
Optimizing these steps is crucial for achieving high yield and purity in both laboratory and industrial settings.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The brominated indole moiety may enhance binding affinity, while the pyrimidoindole core could modulate activity and selectivity.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related pyrimidoindoles have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that This compound may also possess similar antimicrobial capabilities .
Anticancer Potential
Preliminary studies suggest that compounds within this class may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. The exact pathways remain to be fully elucidated but could involve modulation of signaling pathways associated with cell growth and survival.
Case Studies
- Study on Antimicrobial Efficacy : A series of related compounds were tested for their minimum inhibitory concentration (MIC) against various bacterial strains. The results indicated that modifications in the side chains significantly affected their antimicrobial potency .
- Anticancer Activity Assessment : In vitro assays demonstrated that certain derivatives of the pyrimidoindole structure inhibited tumor cell growth significantly compared to controls. Further investigations are needed to determine the specific mechanisms involved .
Comparative Analysis
Q & A
Q. Table 1: Substituent Effects on Biological Activity
Q. Table 2: Key Analytical Techniques
| Technique | Application | Example Data for This Compound |
|---|---|---|
| H NMR | Confirm phenylethyl group | δ 7.3–7.5 (m, 5H, Ar-H) |
| HRMS | Validate molecular formula | m/z 476.04 [M+H]<sup>+</sup> |
| HPLC | Purity assessment | Retention time: 12.3 min (C18 column) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
